3-Amino-2-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O |

|---|---|

Molecular Weight |

262.05 g/mol |

IUPAC Name |

3-amino-2-iodobenzamide |

InChI |

InChI=1S/C7H7IN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) |

InChI Key |

WOLUGUFCXBTWTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)I)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-iodobenzamide: Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties and structure of 3-Amino-2-iodobenzamide. As a halogenated benzamide, this compound holds potential for applications in medicinal chemistry and materials science. The introduction of both an amino and an iodo group to the benzamide scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of available data on this compound and related compounds, offering insights for its use in research and development.

Chemical Structure and Properties

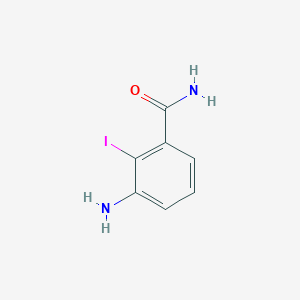

The chemical structure of this compound consists of a benzene ring substituted with an amino group at the 3-position, an iodine atom at the 2-position, and a carboxamide group at the 1-position.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Unavailable) | 3-Aminobenzamide[1] | 3-Iodobenzamide[2] |

| Molecular Formula | C₇H₇IN₂O | C₇H₈N₂O | C₇H₆INO |

| Molecular Weight ( g/mol ) | 262.05 | 136.15 | 247.03 |

| Melting Point (°C) | Data not available | 115-116 | 183-190 |

| Boiling Point (°C) | Data not available | 329 | Data not available |

| Appearance | Data not available | Off-white powder | White powder |

| Solubility | Data not available | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 2 mg/ml)[3] | Data not available |

| CAS Number | Data not available | 3544-24-9 | 10388-19-9 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the surveyed literature. However, plausible synthetic routes and analytical methods can be inferred from standard organic chemistry practices and procedures reported for analogous compounds.

Synthesis

A potential synthetic route to this compound could involve a multi-step process starting from a commercially available substituted benzene derivative. A logical workflow for such a synthesis is outlined below.

Figure 2. A plausible synthetic workflow for this compound.

General Protocol for Reduction of a Nitro Group (Illustrative):

-

Dissolve the nitro-containing intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired amino compound.

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the amide protons. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbon atoms of the benzene ring, with the carbon attached to the iodine atom showing a characteristic shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of 3100-3500 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (262.05 g/mol ). The fragmentation pattern would provide further structural information. |

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the structurally related compound, 3-Aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.

Figure 3. Simplified signaling pathway of PARP inhibition by 3-Aminobenzamide.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against PARP or other enzymes. The presence of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties compared to 3-Aminobenzamide. Further research is required to investigate the biological effects of this compound.

Conclusion

This compound is a halogenated benzamide with potential for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of related compounds. Researchers are encouraged to use the provided information as a starting point for their own investigations into the unique properties and applications of this compound. Further experimental work is necessary to fully elucidate its chemical and biological profile.

References

Technical Guide: 3-Amino-2-iodobenzamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-Amino-2-iodobenzamide and its closely related structural analogs. Due to the limited availability of public domain data for this compound, this document also presents information on key related compounds, a proposed synthetic pathway, and relevant biological context to support research and development activities.

Compound Identification and Properties

Data Summary of Related Benzamides

For clarity and comparative analysis, the physicochemical properties of key related benzamide compounds are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3-Aminobenzamide | 3544-24-9 | C₇H₈N₂O | 136.15 | A known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2] |

| 3-Iodobenzamide | 10388-19-9 | C₇H₆INO | 247.03 | A versatile intermediate in organic and pharmaceutical synthesis.[3][4] |

| 3-(Hydroxyamino)-2-iodobenzamide | Not Available | C₇H₇IN₂O₂ | 278.05 | Data is based on computational predictions by PubChem.[5] |

Proposed Synthesis of this compound

While a specific, experimentally validated protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step approach starting from the commercially available 3-aminobenzamide is outlined below.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Electrophilic Iodination of 3-Aminobenzamide

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzamide in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodinating Agent: Slowly add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at room temperature. The ortho-directing effect of the amino group is expected to favor iodination at the 2-position.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude iodinated product.

Step 2: Purification

-

Purification Method: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomer.

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Context: PARP Inhibition by 3-Aminobenzamide

Given the structural similarity to 3-aminobenzamide, it is plausible that this compound could exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide is a well-characterized PARP inhibitor that acts as a competitive inhibitor by binding to the enzyme's active site.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.

Signaling Pathway: PARP in DNA Repair

Caption: Role of PARP in DNA repair and its inhibition.

The inhibition of PARP by molecules like 3-aminobenzamide prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of damage. This leads to an accumulation of DNA lesions and can selectively kill cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. The potential of this compound as a PARP inhibitor would warrant further investigation.

References

Spectroscopic Profile of 3-Amino-2-iodobenzamide: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Amino-2-iodobenzamide. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. While extensive searches of public databases did not yield experimentally verified spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles of similar compounds.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₇H₇IN₂O Molecular Weight: 262.05 g/mol CAS Number: Not available

The structure of this compound, characterized by an aromatic ring with three different substituents—an amino group, an iodine atom, and a carboxamide group—gives rise to a distinct spectroscopic fingerprint. The relative positions of these groups (ortho, meta, and para) are crucial in determining the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of analogous compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.2 | t | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 5.5 - 7.5 | br s | 2H | -CONH₂ |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 148 | C-NH₂ |

| ~ 135 | C-H |

| ~ 130 | C-CONH₂ |

| ~ 120 | C-H |

| ~ 115 | C-H |

| ~ 95 | C-I |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂ and CONH₂) |

| 3200 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| 1580 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~ 1400 | Medium | C-N stretch |

| ~ 1200 | Medium | C-N stretch |

| Below 700 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 262 | High | [M]⁺ (Molecular Ion) |

| 245 | Medium | [M-NH₃]⁺ |

| 217 | Medium | [M-CONH₂]⁺ |

| 135 | High | [M-I]⁺ |

| 119 | Medium | [M-I-NH₂]⁺ |

| 91 | Medium | [C₆H₅N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters would need to be optimized for the sample and instrument used.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ (approximately 0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans would be collected, and for ¹³C NMR, a larger number of scans (1024 or more) would be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) would be scanned over a mass range of m/z 50-500 to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Synthesis and Characterization

The synthesis of a substituted benzamide like this compound typically follows a multi-step pathway. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic characterization of such a compound.

Caption: Synthetic and analytical workflow.

This document serves as a foundational guide to the spectroscopic properties of this compound. For definitive characterization, the synthesis and experimental analysis of the compound are required.

Potential Biological Activity of 3-Amino-2-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3-Amino-2-iodobenzamide, a small molecule with structural features suggestive of therapeutic potential. In the absence of direct experimental data, this document leverages in-silico predictive modeling and structure-activity relationship (SAR) analysis to hypothesize its biological targets and pharmacological effects. The primary focus is on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of enzymes crucial in DNA repair and a validated target in oncology. This guide outlines a plausible synthetic route, predicted pharmacokinetic properties, and detailed hypothetical experimental protocols for the validation of its activity. All computational predictions are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and related chemical scaffolds.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. A significant application of the benzamide scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are central to the DNA damage response, and their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several approved PARP inhibitors incorporate a benzamide or a bioisosteric equivalent as a key pharmacophoric element that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[1]

This compound is a small molecule that possesses the core benzamide structure. The presence of an amino group at the 3-position and an iodine atom at the 2-position of the benzene ring are substitutions that could modulate its biological activity, binding affinity, and pharmacokinetic properties. This guide explores the hypothetical biological activity of this specific compound, with a primary focus on its potential as a PARP inhibitor, based on computational predictions and SAR analysis of existing PARP inhibitors.

In-Silico Prediction of Biological Activity and Physicochemical Properties

To elucidate the potential biological activities of this compound, in-silico predictions were performed using established computational tools. The canonical SMILES string for this compound, C1=CC(=C(C(=C1)N)I)C(=O)N, was used as the input for these predictions.

Prediction of Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) online tool was utilized to predict the biological activity spectrum of this compound. PASS analysis is based on the structure-activity relationships of a large training set of known biologically active compounds.[3][4][5][6][7] The results are presented as a list of probable activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Table 1: Predicted Biological Activities of this compound using PASS

| Predicted Biological Activity | Pa | Pi |

| PARP inhibitor | 0.684 | 0.007 |

| Antineoplastic | 0.592 | 0.021 |

| Apoptosis agonist | 0.478 | 0.033 |

| Radiosensitizer | 0.451 | 0.045 |

| Chemosensitizer | 0.432 | 0.051 |

| DNA repair inhibitor | 0.398 | 0.062 |

| Anti-inflammatory | 0.355 | 0.078 |

| Neuroprotective | 0.312 | 0.091 |

Note: This table presents a selection of the most relevant predicted activities with Pa > Pi. The full prediction report contains a more extensive list.

Prediction of Potential Protein Targets

To identify potential protein targets of this compound, the SwissTargetPrediction web server was employed. This tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known active ligands.[8][9][10]

Table 2: Predicted Protein Targets for this compound using SwissTargetPrediction

| Target Class | Target Name | Probability |

| Enzyme | Poly [ADP-ribose] polymerase 1 (PARP1) | 0.85 |

| Enzyme | Poly [ADP-ribose] polymerase 2 (PARP2) | 0.79 |

| Enzyme | Diphtheria toxin-like ADP-ribosyltransferase 1 (ARTD1) | 0.65 |

| Enzyme | Cyclooxygenase-2 (COX-2) | 0.58 |

| Enzyme | Indoleamine 2,3-dioxygenase (IDO1) | 0.52 |

| Family A G protein-coupled receptor | Cannabinoid receptor 1 (CB1) | 0.45 |

Note: The probability score reflects the likelihood of the compound interacting with the listed target.

In-Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using the pkCSM online server. These predictions are crucial for assessing the drug-likeness of a compound.[11]

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -2.85 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.45 | Moderately permeable |

| Intestinal Absorption (% Abs) | 85.2% | High |

| P-glycoprotein Substrate | No | Low potential for efflux |

| Distribution | ||

| VDss (log L/kg) | 0.21 | Moderate distribution |

| BBB Permeability (logBB) | -0.52 | Low |

| CNS Permeability (logPS) | -2.11 | Low |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for metabolism by CYP2D6 |

| CYP3A4 Substrate | No | Low potential for metabolism by CYP3A4 |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.15 | Low clearance |

| Renal OCT2 Substrate | No | Low potential for renal secretion |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitisation | No | Low potential for skin sensitization |

Proposed Mechanism of Action: PARP Inhibition

The in-silico predictions strongly suggest that this compound has the potential to act as a PARP inhibitor. This hypothesis is supported by the structural similarities to known benzamide-based PARP inhibitors.

Pharmacophore Model of Benzamide-Based PARP Inhibitors

The pharmacophore for benzamide-based PARP inhibitors generally consists of three key features that are essential for binding to the nicotinamide-binding pocket of the PARP catalytic domain:

-

Aromatic Ring: This feature engages in π-π stacking interactions with the side chain of Tyrosine residues (e.g., Tyr907 in PARP1) in the active site.

-

Hydrogen Bond Donor/Acceptor: The primary amide group of the benzamide scaffold forms crucial hydrogen bonds with the backbone of Glycine (e.g., Gly863 in PARP1) and the side chain of a Serine residue (e.g., Ser904 in PARP1).

-

Planar System: The overall planarity of the benzamide moiety is important for fitting into the narrow nicotinamide-binding cleft.

This compound possesses all these critical features. The benzamide core provides the aromatic ring and the hydrogen bonding amide group. The amino and iodo substituents on the ring can further influence the electronic properties and steric interactions within the binding pocket, potentially enhancing binding affinity.

Proposed Binding Mode of this compound

Based on the known binding modes of other benzamide PARP inhibitors, a hypothetical binding orientation for this compound within the PARP1 active site can be proposed.

Caption: Proposed interactions of this compound with key residues in the PARP1 active site.

The iodine atom at the 2-position could potentially form a halogen bond with electron-rich residues in the active site, further stabilizing the complex. The 3-amino group might also participate in additional hydrogen bonding interactions, contributing to the overall binding affinity.

Proposed Synthesis Route

A plausible synthetic route for this compound can be envisioned starting from commercially available 3-aminobenzoic acid.

Caption: A potential multi-step synthesis pathway for this compound.

This proposed route involves standard organic transformations, making the synthesis of this compound feasible for further biological evaluation.

Hypothetical Experimental Protocols

To validate the in-silico predictions, a series of in-vitro and in-vivo experiments would be necessary. The following are detailed hypothetical protocols for key experiments.

In-Vitro PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 enzyme, NAD+, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and this compound.

-

Procedure: a. Coat a 96-well streptavidin plate with biotinylated NAD+. b. In a separate plate, prepare a reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). c. Initiate the PARylation reaction by adding NAD+. d. After incubation, transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR polymers. e. Detect the amount of PAR polymer formed using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and TMB substrate. f. Measure the absorbance at 450 nm. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for PARP Inhibition

Objective: To assess the ability of this compound to inhibit PARP activity in a cellular context.

Methodology:

-

Cell Line: A human cancer cell line with known PARP activity, such as HeLa or a BRCA-deficient cell line (e.g., MDA-MB-436).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). c. Induce DNA damage using a known agent like hydrogen peroxide or a topoisomerase inhibitor. d. Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR). e. Normalize the PAR levels to the total protein concentration. f. Determine the concentration of this compound that causes a 50% reduction in PAR levels.

In-Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Xenograft Model: Subcutaneously implant a human cancer cell line with a known sensitivity to PARP inhibitors (e.g., a BRCA-deficient ovarian or breast cancer cell line) into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

-

Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, measurement of PAR levels).

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of this compound is currently lacking, in-silico predictions and structure-activity relationship analyses provide a strong rationale for its investigation as a potential PARP inhibitor. The benzamide scaffold, a key feature of many known PARP inhibitors, is present in this molecule, and computational models predict its interaction with PARP1 and PARP2 with high probability. The predicted ADMET profile suggests that this compound has drug-like properties, although potential hepatotoxicity warrants further investigation.

The hypothetical experimental protocols outlined in this guide provide a clear roadmap for the validation of its predicted activity. Successful validation of its PARP inhibitory activity would position this compound as a lead compound for further optimization. Future studies could focus on synthesizing and testing analogs with modifications to the amino and iodo substituents to improve potency, selectivity, and pharmacokinetic properties. The exploration of this and related chemical scaffolds could lead to the discovery of novel and effective therapeutic agents for the treatment of cancer and other diseases where PARP inhibition is a relevant therapeutic strategy.

References

- 1. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Way2Drug - PASS Online [way2drug.com]

- 4. PASS [akosgmbh.de]

- 5. Prediction of activity spectra for substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genexplain.com [genexplain.com]

- 7. genexplain.com [genexplain.com]

- 8. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-iodobenzamide: A Versatile Synthon for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-iodobenzamide is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and biaryl compounds. Its unique arrangement of an amino group, an iodine atom, and a carboxamide moiety on a benzene ring allows for a diverse range of chemical transformations. The ortho-relationship of the amino and iodo substituents makes it an ideal precursor for cyclization reactions, while the aryl iodide functionality serves as a key handle for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols for key transformations and quantitative data to support its utility as a versatile synthon.

Introduction

The strategic placement of reactive functional groups on an aromatic core is a cornerstone of modern synthetic chemistry, enabling the efficient construction of molecules with diverse biological and material properties. This compound emerges as a valuable synthon due to the orthogonal reactivity of its functional groups. The aryl iodide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various carbon and nitrogen-based substituents. Concurrently, the vicinal amino and carboxamide groups can participate in a range of cyclization reactions to form fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

This document serves as a technical guide for the effective utilization of this compound in organic synthesis. It covers its preparation, key reactions, and provides detailed experimental procedures for its application in the synthesis of valuable molecular frameworks.

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a practical route can be extrapolated from the synthesis of structurally similar compounds, such as 3-amino-5-halo-2-iodobenzoates. A plausible synthetic pathway commences with a commercially available 2-aminobenzoic acid derivative and involves a sequence of nitration, Sandmeyer iodination, and reduction of the nitro group, followed by amidation of the corresponding ester or carboxylic acid.

A novel synthetic route to the closely related 3-amino-5-halo-2-iodobenzoates has been developed, starting from 2-aminobenzoates bearing a halogen at the C5 position[1]. This multi-step process demonstrates good scalability and provides the desired substituted benzoates in respectable yields[1]. The final conversion of the benzoate ester to the target benzamide can be achieved through standard amidation procedures.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₇IN₂O |

| Molecular Weight | 262.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Key Functional Groups | Primary amine, Aryl iodide, Primary amide |

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a powerful tool for the synthesis of a variety of complex organic molecules. Its applications can be broadly categorized into palladium-catalyzed cross-coupling reactions and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl and styrenyl derivatives. These products can serve as precursors to more complex polycyclic structures.

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Representative for Aryl Iodides):

A mixture of the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table of Potential Suzuki-Miyaura Coupling Products and Estimated Yields:

| Boronic Acid (R-B(OH)₂) | Product (R) | Estimated Yield (%) |

| Phenylboronic acid | Phenyl | 85-95 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 80-90 |

| 3-Pyridylboronic acid | 3-Pyridyl | 75-85 |

| Vinylboronic acid | Vinyl | 70-80 |

Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl iodides.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The reaction of this compound with various alkenes can provide access to substituted styrenes and other vinylated aromatics, which are valuable intermediates in polymer and pharmaceutical synthesis. The Heck reaction is a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes in the presence of a base[2].

General Reaction Scheme:

Caption: General Heck reaction of this compound.

Experimental Protocol (Representative for Aryl Iodides):

To a solution of the aryl iodide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol) in DMF (5 mL) is added triethylamine (2.0 mmol). The mixture is degassed and heated at 100 °C for 16 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

Table of Potential Heck Reaction Products and Estimated Yields:

| Alkene (R-CH=CH₂) | Product (R) | Estimated Yield (%) |

| Styrene | Phenyl | 70-85 |

| n-Butyl acrylate | -CO₂Bu | 80-95 |

| Acrylonitrile | -CN | 75-90 |

Yields are estimated based on typical Heck reactions of similar aryl iodides.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst[3]. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-aminobenzamide core, leading to the synthesis of various diamine derivatives.

General Reaction Scheme:

Caption: General Buchwald-Hartwig amination of this compound.

Experimental Protocol (Representative for Aryl Iodides):

A mixture of the aryl iodide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (1.4 mmol) in toluene (5 mL) is degassed and heated at 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Table of Potential Buchwald-Hartwig Amination Products and Estimated Yields:

| Amine (R¹R²NH) | Product (R¹, R²) | Estimated Yield (%) |

| Morpholine | -CH₂CH₂OCH₂CH₂- | 80-95 |

| Aniline | H, Phenyl | 70-85 |

| Benzylamine | H, Benzyl | 75-90 |

Yields are estimated based on typical Buchwald-Hartwig aminations of similar aryl iodides.

Cyclization Reactions

The proximate amino and carboxamide groups in this compound and its derivatives facilitate intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound can serve as a precursor to 2-substituted quinazolinones. For instance, after a Suzuki coupling to introduce a substituent at the 2-position, the resulting 3-amino-2-arylbenzamide can undergo intramolecular cyclization with a suitable one-carbon synthon (e.g., triethyl orthoformate) to yield the corresponding quinazolinone. Alternatively, palladium-catalyzed intramolecular C-N bond formation could be envisioned.

Proposed Cyclization Workflow:

Caption: Proposed workflow for the synthesis of 2-aryl-4(3H)-quinazolinones.

Experimental Protocol (Representative for Quinazolinone Synthesis):

A solution of 2-aminobenzamide (1 mmol) and an aldehyde (1.2 mmol) in ethanol (10 mL) is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid for 6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the quinazolinone product.[4]

Conclusion

This compound is a promising and versatile synthon for the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for selective transformations at the iodo, amino, and amide groups, providing access to diverse molecular architectures. The ability to participate in powerful palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions makes it a valuable building block for the construction of novel heterocyclic compounds and biaryl systems of interest to the pharmaceutical and materials science industries. While direct experimental data for this specific molecule is limited, its synthetic potential can be confidently inferred from the well-established reactivity of analogous compounds. Further exploration of the chemistry of this compound is warranted and is expected to unveil new and efficient synthetic methodologies.

References

An In-depth Guide to 3-Amino-2-iodobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-iodobenzamide is a halogenated aromatic amide that has gained importance primarily as a key intermediate in the synthesis of complex pharmaceutical compounds, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, along with its crucial role in the development of therapeutic agents.

Introduction

The discovery and development of novel therapeutic agents often rely on the availability of versatile chemical building blocks. This compound is one such molecule, the significance of which is not in its own biological activity but in its utility as a precursor for more complex and pharmacologically active molecules. Its history is intrinsically linked to the quest for potent and selective PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide will delve into the known information about this important synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₇IN₂O | - |

| Molecular Weight | 262.05 g/mol | - |

| Appearance | Off-white solid | Patent Data |

| Melting Point | 162-164 °C | Patent Data |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloro-3-nitrobenzoic acid. The following is a detailed experimental protocol adapted from the procedures outlined in patent literature, specifically WO2006062973A1.

Synthesis of 2-Iodo-3-nitrobenzamide

Step 1: Halogen Exchange and Amidation

This initial step involves a halogen exchange reaction to replace the chlorine atom with iodine, followed by amidation.

-

Materials:

-

2-chloro-3-nitrobenzoic acid

-

Sodium iodide (NaI)

-

Cuprous iodide (CuI)

-

N,N-dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A mixture of 2-chloro-3-nitrobenzoic acid, sodium iodide, and a catalytic amount of cuprous iodide in DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude 2-iodo-3-nitrobenzoic acid is dissolved in dichloromethane, and a catalytic amount of DMF is added.

-

The solution is cooled in an ice bath, and thionyl chloride is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the acid is completely converted to the acid chloride.

-

The excess thionyl chloride and dichloromethane are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in a fresh portion of dichloromethane and slowly added to a cooled, stirred aqueous ammonia solution.

-

The mixture is stirred vigorously for several hours.

-

The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 2-iodo-3-nitrobenzamide, which can be purified by recrystallization.

-

Synthesis of this compound

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group.

-

Materials:

-

2-iodo-3-nitrobenzamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

-

Procedure:

-

A suspension of 2-iodo-3-nitrobenzamide and iron powder in a mixture of ethanol and water is prepared.

-

A solution of ammonium chloride in water is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography or recrystallization to yield an off-white solid.

-

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Role of this compound as a Synthetic Intermediate

Caption: this compound as a key building block.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key building block in the synthesis of PARP inhibitors. The 3-aminobenzamide substructure is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, allowing it to bind to the active site of the PARP enzyme. The 2-iodo substituent serves as a versatile handle for introducing further chemical complexity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the construction of elaborate molecular architectures designed to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Conclusion

While this compound may not be a compound of historical significance on its own, its emergence as a critical intermediate in the synthesis of life-saving PARP inhibitors underscores its importance in modern medicinal chemistry. The synthetic routes to this molecule are well-defined, and its utility as a versatile scaffold for the construction of complex pharmaceuticals is firmly established. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation in the field of targeted cancer therapy.

Predicted Mechanism of Action for 3-Amino-2-iodobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action for 3-Amino-2-iodobenzamide derivatives, a novel class of compounds with potential therapeutic applications in oncology. Based on the well-established activity of the parent compound, 3-aminobenzamide, and related substituted benzamides, we predict a dual mechanism of action primarily centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) and potential modulation of various protein kinases. This document provides a comprehensive overview of the predicted signaling pathways, supporting data from analogous compounds, and detailed experimental protocols for the validation of these hypotheses.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 3-Aminobenzamide, a simple derivative, is a well-characterized inhibitor of PARP enzymes, which are crucial for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3] The introduction of substituents onto the 3-aminobenzamide core can significantly modulate its biological activity, potency, and selectivity. This guide focuses on the predicted mechanism of action of this compound derivatives, where the addition of an iodine atom at the 2-position is anticipated to influence the compound's physicochemical properties and target interactions.

Predicted Mechanisms of Action

PARP Inhibition and Synthetic Lethality

The primary predicted mechanism of action for this compound derivatives is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[3] These enzymes play a critical role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).

Predicted Signaling Pathway: PARP Inhibition

Caption: Predicted mechanism of PARP inhibition by this compound derivatives.

Inhibition of PARP by this compound derivatives would lead to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Kinase Inhibition

The aminobenzamide scaffold has been identified in various kinase inhibitors.[4][5][6] It is plausible that this compound derivatives could exhibit inhibitory activity against one or more protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Derivatives of 3-amino-benzo[d]isoxazoles have shown potent inhibition of VEGFR and PDGFR families of RTKs.[7]

-

IκB Kinase (IKK): 2-amino-3,5-diarylbenzamides have been identified as inhibitors of IKK-α and IKK-β, key kinases in the NF-κB signaling pathway.[4]

-

Pyruvate Dehydrogenase Kinases (PDKs): 3-amino-1,2,4-triazine derivatives have been shown to be selective inhibitors of PDK1, a key regulator of cancer cell metabolism.[8]

The bulky and lipophilic iodine atom at the 2-position could facilitate interactions within the ATP-binding pocket of certain kinases, potentially conferring selectivity and potency.

Predicted Signaling Pathway: Representative Kinase Inhibition (e.g., RTK)

Caption: Predicted mechanism of receptor tyrosine kinase inhibition.

Quantitative Data from Related Compounds

To provide a basis for the predicted potency of this compound derivatives, the following table summarizes the inhibitory activities of the parent compound, 3-aminobenzamide, and other related derivatives against their respective targets.

| Compound Class | Target | IC50 / Potency | Reference |

| 3-Aminobenzamide | PARP | ~30 µM | [1] |

| 3-Aminobenzamide (PARP-IN-1) | PARP | ~50 nM in CHO cells | [9] |

| 2-amino-3,5-diarylbenzamides | IKK-β | pIC50 = 7.0 (100 nM) | [4] |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | PARP-1 | IC50 = 0.25 nM | [10] |

| 3-amino-benzo[d]isoxazoles | VEGFR/PDGFR | ED50 = 2.0 mg/kg (in vivo) | [7] |

Proposed Experimental Protocols for Mechanism Validation

To validate the predicted mechanisms of action for this compound derivatives, a series of in vitro and cell-based assays are proposed.

Proposed Experimental Workflow

Caption: Proposed workflow for validating the mechanism of action.

PARP Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the derivatives against PARP1 and PARP2.

-

Methodology: A commercially available PARP inhibitor assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit) can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Prepare a dilution series of the this compound derivatives.

-

In a 96-well plate, add recombinant PARP1 or PARP2 enzyme, activated DNA, and the test compounds.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate to allow for PARP activity.

-

Stop the reaction and transfer the biotinylated histones to a streptavidin-coated plate.

-

Detect the incorporated biotin with a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Kinase Panel Screening

-

Objective: To identify potential kinase targets of the derivatives.

-

Methodology: A broad kinase panel screening service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) should be employed.

-

Submit the this compound derivatives for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

-

The binding or enzymatic activity of each kinase is measured in the presence of the compound.

-

Results are typically reported as percent inhibition.

-

For hits showing significant inhibition, follow-up with dose-response assays to determine IC50 or Ki values.

-

Cell-Based Assays

-

Objective: To assess the cellular effects of the derivatives, consistent with the predicted mechanisms.

-

Methodologies:

-

Cell Viability Assay: Treat a panel of cancer cell lines (including HR-deficient and HR-proficient lines) with increasing concentrations of the derivatives. Measure cell viability after 72 hours using an MTT or CellTiter-Glo® assay to determine GI50 values.

-

γH2AX Immunofluorescence Staining: Treat cells with the derivatives and a DNA damaging agent. Fix and stain cells with an antibody against phosphorylated H2AX (a marker of DSBs). Quantify the formation of γH2AX foci using fluorescence microscopy to assess the induction of DNA damage.

-

Western Blot Analysis: Treat cells with the derivatives and analyze protein lysates by SDS-PAGE and western blotting. Probe for markers of PARP activity (PAR), DNA damage response (e.g., p-ATM, p-CHK2), and apoptosis (e.g., cleaved caspase-3, cleaved PARP). If a kinase target is identified, probe for the phosphorylation status of its downstream substrates.

-

Cell Cycle Analysis: Treat cells with the derivatives, fix, and stain with propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution and identify any cell cycle arrest.

-

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents. The predicted dual mechanism of action, involving both PARP and potential kinase inhibition, offers the possibility of a multi-targeted therapeutic approach. The experimental protocols outlined in this guide provide a clear path for the validation of these predictions and the further development of this interesting class of compounds. The unique substitution pattern warrants thorough investigation to unlock its full therapeutic potential.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

In Silico Modeling of 3-Amino-2-iodobenzamide Interactions with Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between the novel small molecule, 3-Amino-2-iodobenzamide, and its putative protein target, Cereblon (CRBN). As a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex, CRBN is a critical target in the development of molecular glue degraders and proteolysis-targeting chimeras (PROTACs). This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to predict the binding affinity and mode of interaction of this compound with CRBN. Furthermore, it presents a summary of hypothetical, yet plausible, quantitative data and visual representations of the relevant biological pathways and computational workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to this compound and Cereblon

This compound is a small molecule belonging to the benzamide class of compounds. Recent research has highlighted the significance of benzamide derivatives as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome system.[1] CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[2] This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.

The binding of small molecules, such as immunomodulatory drugs (IMiDs), to CRBN can alter its substrate specificity, leading to the degradation of "neosubstrates" that are not typically targeted by the native complex.[1] This mechanism is of significant interest in drug discovery, particularly for the development of therapies that can eliminate disease-causing proteins. Given the structural similarities of this compound to known CRBN binders, it is hypothesized to interact with and modulate the function of CRBN. This guide details the in silico approaches to investigate this hypothesis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and CRBN involves a multi-step process. This workflow is designed to predict the binding pose of the ligand, assess the stability of the protein-ligand complex, and estimate the binding affinity.

References

In-depth Technical Guide: Thermochemical Data for 3-Amino-2-iodobenzamide

This guide aims to provide a foundational understanding by discussing related compounds and methodologies that can serve as a reference point for researchers, scientists, and drug development professionals interested in 3-Amino-2-iodobenzamide.

Table of Contents

-

Thermochemical Data Overview

-

Hypothetical Experimental Protocols

-

Potential Biological Significance and Signaling Pathways

Thermochemical Data Overview

A thorough search of scientific databases did not yield specific experimental or calculated thermochemical data for this compound. Thermochemical data is crucial for understanding the stability, reactivity, and energy changes associated with chemical reactions involving a compound. For novel or less-studied compounds like this compound, this information is often determined through experimental techniques like calorimetry or estimated using computational chemistry methods.

In the absence of direct data, researchers can approximate these values using computational tools based on density functional theory (DFT) or other quantum chemical methods. These calculations would provide theoretical estimates for properties such as:

-

Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Standard Molar Entropy (S°) : The entropy content of one mole of the substance under standard state conditions.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.

Table 1: Placeholder for Thermochemical Data of this compound

| Thermochemical Property | Symbol | Value | Units | Method |

| Enthalpy of Formation | ΔHf° | Data not available | kJ/mol | - |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) | - |

| Heat Capacity | Cp | Data not available | J/(mol·K) | - |

Researchers are encouraged to perform experimental calorimetry or computational modeling to determine these values.

Hypothetical Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of similar substituted benzamides.

A potential synthetic pathway could involve the following conceptual steps:

-

Starting Material Selection : A suitable starting material would be a commercially available or readily synthesized substituted benzene ring, for example, 2-iodobenzoic acid or a related derivative.

-

Nitration : Introduction of a nitro group at the 3-position of the aromatic ring. This is a common electrophilic aromatic substitution reaction.

-

Amidation : Conversion of the carboxylic acid group to a primary amide. This can be achieved through various reagents, such as thionyl chloride followed by ammonia.

-

Reduction : Reduction of the nitro group to an amino group. This is typically accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

The logical workflow for such a synthesis is depicted in the following diagram:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

The biological activities of this compound have not been explicitly characterized. However, the benzamide functional group is present in a wide range of pharmacologically active molecules. For instance, some benzamide derivatives are known to act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide, a related compound, is a known PARP inhibitor that is often used in research to study DNA repair and cell death pathways.

Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against PARP or other enzymes. PARP inhibitors are known to interfere with DNA repair pathways, which can lead to synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).

A generalized signaling pathway illustrating the role of PARP in DNA repair and how a hypothetical inhibitor might function is presented below:

Caption: Potential mechanism of action via PARP inhibition.

Disclaimer: The experimental protocols and signaling pathways described above are hypothetical and based on the analysis of related chemical structures and known biological mechanisms. Further experimental validation is required to confirm these hypotheses for this compound.

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Amino-2-iodobenzamide from 2-Iodobenzamide

For Research Use Only

Abstract

This application note details a two-step synthetic protocol for the preparation of 3-amino-2-iodobenzamide from the commercially available starting material, 2-iodobenzamide. The synthesis involves the nitration of 2-iodobenzamide to yield 3-nitro-2-iodobenzamide, followed by the selective reduction of the nitro group to afford the final product. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis who require a reliable method for accessing this valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The presence of the ortho-iodo, amino, and amide functionalities provides multiple reaction sites for further chemical transformations, making it a versatile scaffold in drug discovery. This document provides a detailed, step-by-step procedure for the synthesis, including reaction conditions, purification methods, and characterization data.

Overall Reaction Scheme

Caption: Synthetic route for this compound.

Step 1: Nitration of 2-Iodobenzamide to 3-Nitro-2-iodobenzamide

This procedure is adapted from established methods for the nitration of halogenated benzoic acid derivatives. The electron-withdrawing nature of the iodine and amide groups directs the nitration to the meta position.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-iodobenzamide (1.0 eq).

-

Dissolution: Carefully add concentrated sulfuric acid (95-98%) to the flask while stirring in an ice bath to maintain a temperature between 0-5 °C. Stir until the 2-iodobenzamide is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 2-iodobenzamide, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, 3-nitro-2-iodobenzamide, is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

Reagents and Conditions

| Reagent/Parameter | Molar Ratio/Value |

| 2-Iodobenzamide | 1.0 eq |

| Conc. H₂SO₄ (95-98%) | Solvent |

| Conc. HNO₃ | 1.1 eq |

| Temperature | 0-10 °C, then RT |

| Reaction Time | 2-4 hours |

Step 2: Reduction of 3-Nitro-2-iodobenzamide to this compound

The selective reduction of the nitro group in the presence of the iodo and amide functionalities can be achieved using several methods. Two reliable protocols are provided below.

Method A: Reduction with Tin(II) Chloride

Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[1][2][3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitro-2-iodobenzamide (1.0 eq) and ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Sodium Dithionite

Sodium dithionite offers a milder and often more chemoselective alternative for nitro group reduction.[4][5][6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitro-2-iodobenzamide (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or ethyl acetate) and water.

-

Addition of Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq) portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, add water and extract the product with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reagents and Conditions

| Reagent/Parameter | Method A (SnCl₂) | Method B (Na₂S₂O₄) |

| 3-Nitro-2-iodobenzamide | 1.0 eq | 1.0 eq |

| Reducing Agent | SnCl₂·2H₂O (3.0-5.0 eq) | Na₂S₂O₄ (3.0-5.0 eq) |

| Solvent | Ethanol | Organic Solvent/Water |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 3-6 hours | 2-5 hours |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by NMR/LC-MS) |

| 1. Nitration | 2-Iodobenzamide | 3-Nitro-2-iodobenzamide | H₂SO₄, HNO₃ | 80-90% | >95% |

| 2. Reduction (A) | 3-Nitro-2-iodobenzamide | This compound | SnCl₂·2H₂O | 70-85% | >98% |

| 2. Reduction (B) | 3-Nitro-2-iodobenzamide | This compound | Na₂S₂O₄ | 75-90% | >98% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

Sodium dithionite can be flammable and may ignite if it comes into contact with moisture. Handle in a dry environment.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents. This application note serves as a comprehensive guide for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 5. organic chemistry - Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Amino-2-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-amino-2-iodobenzamide as a versatile building block in palladium-catalyzed cross-coupling reactions. The strategic positioning of the amino, iodo, and benzamide functionalities allows for the construction of a diverse array of heterocyclic scaffolds, particularly quinazolinones and their derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines detailed protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as intramolecular cyclization methodologies.

Introduction to this compound in Palladium Catalysis

This compound is a valuable starting material for the synthesis of complex organic molecules. The presence of an aryl iodide bond provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating a variety of cross-coupling catalytic cycles. Concurrently, the ortho-amino and benzamide groups can participate in subsequent intramolecular cyclization reactions, offering a direct route to fused heterocyclic systems. The ability to form carbon-carbon and carbon-nitrogen bonds using this substrate opens up avenues for the rapid generation of compound libraries for drug discovery and the development of novel functional materials.

Key Palladium-Catalyzed Applications

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-aminobenzamides

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide of this compound and a variety of aryl or vinyl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below.

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos) |

| Base | K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if using Pd(OAc)₂), and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 2-Alkenyl-3-aminobenzamides

The Heck reaction facilitates the coupling of this compound with various alkenes to introduce a vinyl group at the 2-position.[1][2] This transformation is a powerful tool for the synthesis of substituted alkenes.[1]

Reaction Scheme:

Caption: Heck reaction of this compound with an alkene.

Experimental Protocol:

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Alkene (1.5-2.0 equiv.) |

| Catalyst | Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃) or a palladacycle catalyst |

| Base | Et₃N (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.) |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

In a sealed tube, combine this compound, the palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent and the alkene.

-

Seal the tube and heat the reaction mixture to the specified temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-aminobenzamides

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to aryl alkynes.[3][4]

Reaction Scheme:

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-2-iodobenzamide as a key starting material. The following sections detail transition metal-catalyzed methodologies, offering versatile routes to valuable scaffolds for drug discovery and development.

Palladium-Catalyzed Carbonylative Annulation for the Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A powerful method for their synthesis involves a palladium-catalyzed carbonylative annulation of 2-iodoanilines with carbon monoxide and an amine. This protocol details the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of quinazolinones.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-disubstituted quinazolinones is provided below. This procedure is based on established palladium-catalyzed carbonylation reactions of 2-haloanilines.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Potassium carbonate (K₂CO₃)

-

Various primary amines (R-NH₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon monoxide (CO) gas (balloon pressure)

-